molecular formula C17H19N3O2 B13411195 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

Cat. No.: B13411195
M. Wt: 297.35 g/mol
InChI Key: FPLOPSGSKVYYLL-UHFFFAOYSA-N
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Description

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is a synthetic organic compound featuring a benzimidazole core linked to a substituted phenoxy group via a propan-2-ol chain. The benzimidazole moiety (2-methyl-substituted) is a heterocyclic aromatic system known for its role in pharmaceuticals, particularly in antiviral and antitumor agents . The 4-aminophenoxy group introduces a polar, electron-donating substituent that may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLOPSGSKVYYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzoimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the phenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.

    Introduction of the amino group: This can be done through a reduction reaction if the precursor contains a nitro group, or via direct amination.

    Final coupling: The final step would involve coupling the benzoimidazole and phenoxy intermediates through a suitable linker, such as a propanol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of any nitro groups to amino groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the phenoxy moiety.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with benzoimidazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. The amino group might facilitate binding to biological macromolecules through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in the combination of a 2-methyl-benzimidazole core, a 4-aminophenoxy substituent, and a propan-2-ol linker. Key comparisons with analogous compounds include:

Compound Name / ID (from Evidence) Core Structure Substituents Key Structural Differences
Target Compound 2-methyl-benzimidazole 4-aminophenoxy, propan-2-ol Reference structure
Compound 5 () 3-benzyl-2-imino-benzimidazole 3-phenoxypropan-2-ol Imino group at C2; benzyl substitution on benzimidazole
Compound 21 () 3-benzyl-2-imino-benzimidazole 2-methoxyphenoxy Methoxy group at phenoxy ortho-position
1-(benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one () Benzimidazole 4-dimethylaminophenyl, propenone linker Rigid propenone linker vs. flexible propan-2-ol
2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol () Benzimidazole 2-amino-2-methylpropan-1-ol Methyl and amino groups on propanol chain

Key Observations :

  • Phenoxy Substituent Position: The 4-amino group on phenoxy (target) contrasts with electron-withdrawing (e.g., 3,5-difluoro in Compound 7, ) or bulky groups (e.g., 4-benzyl in Compound 10, ), which could alter solubility and receptor affinity .
Physicochemical Properties

Retention times (Rt) and molecular weights (MW) from LCMS data (–3, 7, 13) highlight differences in polarity and size:

Compound (Source) Molecular Weight (g/mol) Retention Time (min) Purity
Target Compound ~313* (estimated) Not reported
Compound 7 () 410 1.05 >98%
Compound 21 () 404 0.98 >98%
Compound 3b () 211.34 Not reported 93%
Compound 291.35 Not reported

*Estimated based on structural analogs.

Key Observations :

  • Higher molecular weights (e.g., 410 for Compound 7) correlate with longer retention times, suggesting increased hydrophobicity .
  • The target compound’s 4-aminophenoxy group may enhance aqueous solubility compared to nonpolar substituents (e.g., 4-isopropyl in Compound 8, ) .

Biological Activity

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1185304-16-8
Molecular Formula C17H21Cl2N3O2
Molecular Weight 370.274 g/mol
LogP 4.552
PSA (Polar Surface Area) 73.300

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors. Its structural similarity to known pharmacological agents suggests potential activity in modulating receptor functions, particularly in the central nervous system.

Pharmacological Effects

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence glutamate receptors, which are critical for synaptic plasticity and memory function. This interaction could position it as a candidate for treating neurodegenerative diseases .
  • Antimicrobial Activity : Some findings indicate that compounds similar to this structure exhibit antimicrobial properties, potentially making it useful in treating infections .
  • Anti-inflammatory Effects : The presence of an amino group may contribute to anti-inflammatory activities, as observed in related compounds that target inflammatory pathways .

Study on Neuroprotective Effects

A study published in Toxicological Sciences evaluated the neuroprotective effects of compounds similar to this compound. Results indicated significant reduction in neuronal apoptosis under oxidative stress conditions, suggesting its potential as a neuroprotective agent .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzimidazole derivatives, revealing that modifications to the benzimidazole ring can enhance efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that our compound might also exhibit similar properties, warranting further exploration .

Q & A

Q. What are the established synthetic routes for 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol?

A common approach involves multi-step condensation reactions. For example, benzimidazole derivatives are synthesized by reacting 2-acetyl benzimidazole with aldehydes in a mixture of ethanol and water, followed by dropwise addition of 10% NaOH. The reaction mixture is stirred for 6–8 hours, and the product is isolated via filtration and recrystallized from aqueous ethanol . Modifications to the phenoxy or benzoimidazole substituents can be achieved using Suzuki coupling or click chemistry, as demonstrated in phenoxymethylbenzoimidazole-triazole-thiazole hybrids .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, monoclinic crystals (space group P21/c) with unit cell parameters a = 7.9717 Å, b = 16.4327 Å, c = 14.3560 Å, and β = 95.133° provide precise bond lengths and angles . Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra to verify proton environments and carbon frameworks.
  • IR Spectroscopy : Confirmation of functional groups like -OH (broad peak ~3200 cm1^{-1}) and C=N (stretching ~1600 cm1^{-1}) .

Q. What analytical methods ensure purity and identity during synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase columns (e.g., C18) with UV detection.
  • Elemental Analysis : Validates empirical formulas (e.g., C22_{22}H20_{20}N2_2O4_4) by comparing calculated vs. experimental C, H, N percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions, while ethanol/water mixtures minimize side reactions in condensations .
  • Catalyst Use : Base catalysts like NaOH or K2_2CO3_3 improve deprotonation efficiency. For example, 10% NaOH accelerates aldol condensation in ethanol/water systems .
  • Temperature Control : Maintaining 60–80°C prevents premature precipitation and ensures homogeneity .

Q. How do structural modifications influence biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Br) on aryl rings enhances antitumor activity by increasing electrophilicity and target binding .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) reveals interactions with enzyme active sites. For example, thiazole-triazole hybrids show hydrogen bonding with kinase domains, correlating with IC50_{50} values .

Q. How to resolve contradictions in crystallographic or spectroscopic data?

  • Redundant Refinement : Use multiple datasets (e.g., SCXRD and powder XRD) to cross-validate unit cell parameters .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify discrepancies caused by crystal packing .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

  • In Vitro Assays : Dose-dependent cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Measure IC50_{50} against target enzymes (e.g., topoisomerase II) using fluorescence-based assays .
  • SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity trends .

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